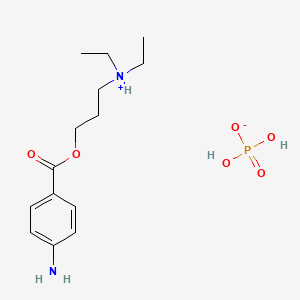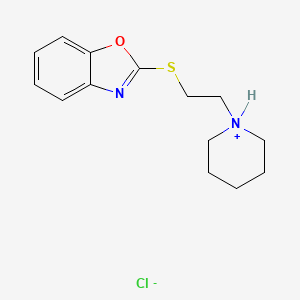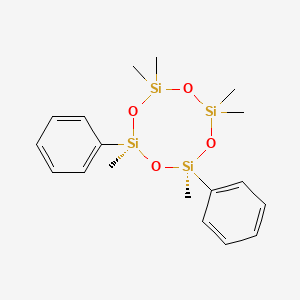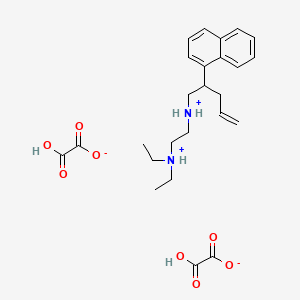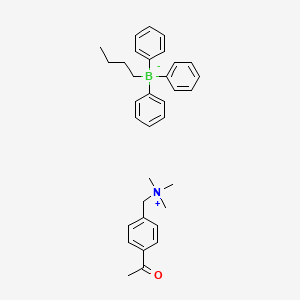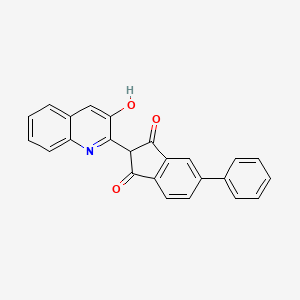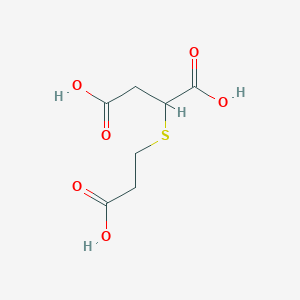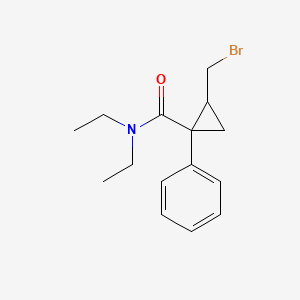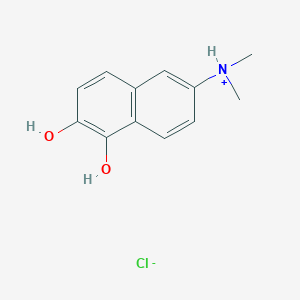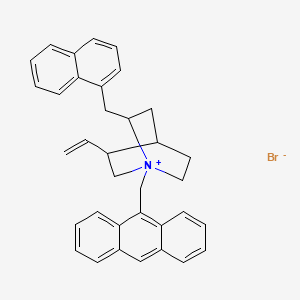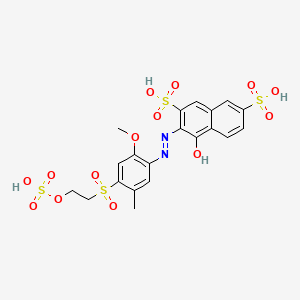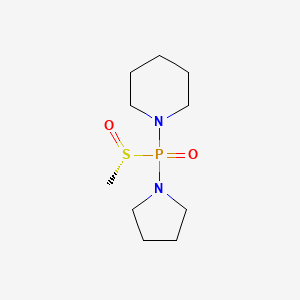
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of piperidines. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds . This particular compound is notable for its unique structure, which includes a piperidine ring, a methylsulfinyl group, and a pyrrolidinylphosphinyl group.
Vorbereitungsmethoden
The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves several steps. One common method involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The substrate scope is broad, making this method practically useful for the synthesis of various piperidine derivatives.
Analyse Chemischer Reaktionen
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sources, catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceutical and agrochemical compounds . In biology and medicine, it has been studied for its potential anticancer properties . It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . In industry, it is used in the synthesis of various functionalized piperidines and other heterocyclic compounds .
Wirkmechanismus
The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves the regulation of several signaling pathways. It has been shown to activate pathways such as NF-κB and PI3k/Aκt, which are involved in cancer progression . It also induces apoptosis in cancer cells through the caspase-dependent pathway .
Vergleich Mit ähnlichen Verbindungen
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its specific structure and the presence of the methylsulfinyl and pyrrolidinylphosphinyl groups. Similar compounds include other piperidine derivatives such as piperine and pipecolic acid . These compounds share the piperidine ring structure but differ in their functional groups and overall molecular structure .
Eigenschaften
CAS-Nummer |
141931-12-6 |
|---|---|
Molekularformel |
C10H21N2O2PS |
Molekulargewicht |
264.33 g/mol |
IUPAC-Name |
1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |
InChI-Schlüssel |
PRAVZMAWLODVDE-OEMAIJDKSA-N |
Isomerische SMILES |
C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |
Kanonische SMILES |
CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



